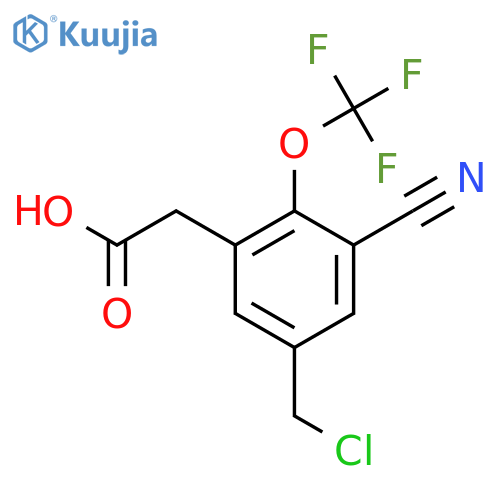Cas no 1807208-34-9 (5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid)

1807208-34-9 structure
商品名:5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid
CAS番号:1807208-34-9
MF:C11H7ClF3NO3
メガワット:293.626392602921
CID:4981044
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid
-
- インチ: 1S/C11H7ClF3NO3/c12-4-6-1-7(3-9(17)18)10(8(2-6)5-16)19-11(13,14)15/h1-2H,3-4H2,(H,17,18)
- InChIKey: FOENQNVZCLJSGP-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C#N)C(=C(CC(=O)O)C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 379
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 70.3
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011568-500mg |
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid |
1807208-34-9 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013011568-1g |
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid |
1807208-34-9 | 97% | 1g |
1,504.90 USD | 2021-06-25 | |
| Alichem | A013011568-250mg |
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid |
1807208-34-9 | 97% | 250mg |
475.20 USD | 2021-06-25 |
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
1807208-34-9 (5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid) 関連製品
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬